molecular formula C15H16F2N4OS B2448577 2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034604-43-6

2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No. B2448577
CAS RN: 2034604-43-6
M. Wt: 338.38
InChI Key: YUIWPGATNWHMOW-UHFFFAOYSA-N
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Description

The compound “2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide” is a complex organic molecule that contains several functional groups, including a difluorophenyl group, a thiadiazol group, and a piperidinyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl, thiadiazol, and piperidinyl groups would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the difluorophenyl group might undergo reactions typical of aromatic compounds, while the thiadiazol and piperidinyl groups might participate in reactions characteristic of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all play a role .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thiadiazole derivatives, including compounds similar to "2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide," has been a subject of interest due to their potential biological activities. For example, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide demonstrates the structural complexity and potential for interaction with biological targets through specific structural features such as thiadiazole and piperidine rings (Ismailova et al., 2014).

Biological Activities

Compounds with the thiadiazole core have been investigated for a variety of biological activities. For instance, acetylenic derivatives of substituted 1,3,4-thiadiazole have shown potential as antibacterial and antifungal agents, suggesting their usefulness in developing new antimicrobial therapies (Tamer & Qassir, 2019). Similarly, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus were screened for antibacterial activity, highlighting the significance of the acetamide group in enhancing antibacterial properties (Iqbal et al., 2017).

Antitumor and Antioxidant Evaluation

The exploration of thiadiazole derivatives for antitumor and antioxidant activities represents another significant area of application. Synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antitumor and antioxidant activities demonstrate the potential of these compounds in cancer research and therapy (Hamama et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data, it’s challenging to predict the exact mechanism of action of this compound .

Safety and Hazards

Without specific toxicity data or safety studies for this compound, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could be of interest for further study in various fields, such as medicinal chemistry, if it exhibits desirable biological activity .

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4OS/c16-11-2-1-10(13(17)8-11)7-15(22)19-12-3-5-21(6-4-12)14-9-18-23-20-14/h1-2,8-9,12H,3-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIWPGATNWHMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=C(C=C(C=C2)F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

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